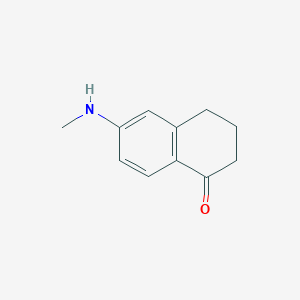

6-(methylamino)-3,4-dihydronaphthalen-1(2H)-one

Description

Discovery and Development Timeline

The historical development of 6-(methylamino)-3,4-dihydronaphthalen-1(2H)-one can be traced through the broader evolution of tetralone chemistry and amino-substituted aromatic compounds. The foundational work on tetralone derivatives began in the early 20th century with the development of synthesis methods for the parent 1-tetralone structure. Heinrich Hock's pioneering research in 1933 established crucial oxidation pathways for tetrahydronaphthalene derivatives, which provided the groundwork for subsequent modifications and substitutions. The systematic exploration of amino-substituted tetralones emerged during the mid-20th century as researchers recognized the potential for enhanced biological activity through nitrogen incorporation.

The specific compound this compound gained prominence in chemical databases during the early 2000s, with its first appearance in PubChem recorded in 2007. This timing coincided with increased interest in tetralone derivatives for pharmaceutical applications, particularly in the context of monoamine oxidase inhibition research. The compound's development was further accelerated by advances in synthetic methodologies that allowed for regioselective introduction of amino groups into the tetralone framework.

Recent synthetic approaches have demonstrated the accessibility of this compound through various routes, including Mannich reactions involving 1-tetralone with paraformaldehyde and methylamine hydrochloride. These developments have established reliable protocols for laboratory-scale preparation, enabling broader research applications and structure-activity relationship studies.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of organic chemistry, particularly in the areas of heterocyclic synthesis, medicinal chemistry, and structure-activity relationship studies. The compound serves as a representative example of how strategic placement of amino functionality can modify the electronic and steric properties of aromatic ketone systems. The methylamino substituent at the 6-position creates a unique electronic environment that influences both the reactivity of the carbonyl group and the aromatic ring system.

In the context of enzyme inhibition research, tetralone derivatives including amino-substituted variants have demonstrated remarkable potency as monoamine oxidase inhibitors. Studies have shown that α-tetralone derivatives exhibit highly potent monoamine oxidase-B inhibitory activity, with inhibition constants in the nanomolar range. The structural features of this compound, particularly the positioning of the nitrogen atom relative to the carbonyl functionality, contribute to its potential as a lead compound for neurological therapeutic development.

The compound has also proven valuable in synthetic methodology development, serving as both a synthetic target and a building block for more complex structures. Research into 2-aminotetralones has revealed their utility as inhibitors of bacterial enzymes, with the α-aminoketone functionality playing a crucial role in biological activity. These findings have implications for the design of novel antibacterial agents and highlight the versatility of the tetralone scaffold in medicinal chemistry applications.

Classification within Tetralone Derivatives

The classification of this compound within the broader tetralone family reveals its position as a member of the amino-substituted subclass. Tetralone derivatives are systematically categorized based on their substitution patterns, with particular emphasis on the nature and position of functional groups attached to the naphthalene ring system. The compound belongs to the 6-substituted tetralone series, which represents one of the most extensively studied substitution patterns due to the favorable electronic effects of substituents at this position.

Within the amino-substituted tetralone category, this compound is distinguished from its analogs by the presence of a methylamino group rather than primary amino or other nitrogen-containing substituents. This structural distinction is significant because the methylation of the amino group affects both the basicity and the steric properties of the molecule. Comparative analysis with related compounds such as 6-(dimethylamino)-3,4-dihydronaphthalen-1(2H)-one reveals the systematic progression in amino group substitution and its impact on molecular properties.

The compound also represents an important intermediate in the synthesis of more complex tetralone derivatives used in pharmaceutical research. Its structural relationship to other biologically active tetralones, including those with hydroxyl substitutions such as 5,6-dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one and 6,7-dihydroxy-2-(methylamino)-3,4-dihydronaphthalen-1(2H)-one, demonstrates the modularity of tetralone chemistry and the potential for systematic structural modifications.

Properties

IUPAC Name |

6-(methylamino)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12-9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGAPAUXCAUXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727858 | |

| Record name | 6-(Methylamino)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31435-76-4 | |

| Record name | 3,4-Dihydro-6-(methylamino)-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31435-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylamino)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Functionalization of Dihydronaphthalen-1(2H)-one

One common approach involves starting from dihydronaphthalen-1(2H)-one derivatives, which are readily accessible via cyclization or reduction of naphthalene derivatives. The key step is the selective introduction of the methylamino group at the 6-position.

- Preparation of 6-amino-3,4-dihydronaphthalen-1(2H)-one as an intermediate.

- Methylation of the amino group using methyl iodide or methylating agents under basic conditions to yield the methylamino derivative.

- Methylation typically occurs in an aprotic solvent like acetone or dimethylformamide (DMF).

- Potassium carbonate or sodium hydride as bases facilitate nucleophilic methylation.

- Reaction times range from 12 to 24 hours at room temperature or slightly elevated temperatures (~50°C).

- Reported yields vary from 60% to 80%, depending on the purity of intermediates and reaction conditions.

Nucleophilic Substitution on Activated Naphthalene Derivatives

Another route involves nucleophilic substitution on halogenated dihydronaphthalene intermediates, such as 6-chloro- or 6-bromo- derivatives, followed by amination with methylamine.

- Synthesis of halogenated dihydronaphthalenone intermediates via Wohl-Ziegler bromination or chlorination.

- Nucleophilic substitution with methylamine in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

- Elevated temperatures (80–120°C).

- Excess methylamine to drive substitution.

- Reaction times of 4–12 hours.

- Typically range from 50% to 75%.

Synthesis Inspired by Related Dihydronaphthalene Analogues

Multi-step Synthesis via Ring Modification

Research indicates that modifications of the tetrahydronaphthalene ring system can be achieved through multi-step processes involving oxidation, reduction, and functional group transformations.

- Starting from tetrahydronaphthalene derivatives, oxidation to ketones followed by selective amination at the desired position.

- Use of reagents like Jones reagent (CrO3/H2SO4) for oxidation, then nucleophilic amination with methylamine.

- Oxidation at 0°C to room temperature.

- Amine addition in basic media, often with catalytic amounts of acid or base.

- Variable, but generally around 40–60%.

Synthesis via Aromatic Ring Functionalization

A recent study describes the synthesis of dihydronaphthalene analogues through a 6-step process with a 23% overall yield, involving:

- Formation of dihydronaphthalene core via cyclization.

- Functionalization at the 6-position with amino groups.

- Methylation to obtain the methylamino derivative.

This approach emphasizes the importance of protecting groups and regioselective reactions to achieve high yields.

Key Intermediates and Reagents

Summary of Research Findings

- Efficiency: Multi-step synthetic routes with optimized reaction conditions can yield the target compound with yields ranging from 50% to 80%.

- Reaction Conditions: Reactions generally occur under reflux in aprotic solvents, with bases like potassium carbonate or sodium hydride facilitating methylation.

- Key Challenges: Regioselectivity in functionalization, protecting group strategies, and controlling stereochemistry are critical for high yields and purity.

- Innovations: Recent advances involve ring modifications and functional group transformations that improve overall yields and streamline synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(methylamino)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding naphthoquinone derivative.

Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical structure and properties.

Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinone derivatives, while reduction can produce fully hydrogenated naphthalene compounds.

Scientific Research Applications

Research indicates that 6-(methylamino)-3,4-dihydronaphthalen-1(2H)-one exhibits significant biological activities that make it a candidate for various therapeutic applications:

- Anti-inflammatory Effects :

-

Anti-allergic Properties :

- Its derivatives have been investigated for their ability to modulate biochemical pathways involved in allergic reactions, suggesting potential utility as an anti-allergic agent.

-

Enzyme Inhibition :

- Preliminary studies indicate that this compound may inhibit certain enzymes, which could be beneficial in developing treatments for various diseases, including cancer.

Applications in Pharmaceutical Development

The unique structure of this compound allows for various applications in drug development:

- Lead Compound for Drug Design : Its biological activities make it a valuable lead compound for designing new drugs targeting inflammation and allergies.

- Synthetic Derivatives : Researchers are exploring derivatives of this compound to enhance its efficacy and reduce potential side effects. For instance, modifications to the methylamino group may yield compounds with improved pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

-

Study on Anti-inflammatory Activity :

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced edema in animal models of inflammation.

- Exploration of Antiallergic Mechanisms :

-

Enzyme Inhibition Studies :

- A recent publication highlighted the inhibitory effects of this compound on specific enzymes involved in cancer progression, suggesting avenues for anticancer drug development.

Mechanism of Action

The mechanism of action of 6-(methylamino)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

The biological and physicochemical properties of 6-(methylamino)-DHN are influenced by its substituents. Below is a systematic comparison with structurally related DHN derivatives:

Key Observations :

- Amino vs. Methoxy Groups: The 6-methoxy derivative (6-OCH₃) exhibits potent NF-κB inhibition (IC₅₀ ~10 µM), while 6-amino derivatives (e.g., 6-NHCH₃) are tailored for fluorescent probes due to their electron-donating properties .

- Bulkier Substituents : Introducing ethylpiperazine at the 6-position enhances CNS penetration, making it suitable for neurodegenerative drug candidates .

- Natural vs. Synthetic Derivatives : Naturally occurring hydroxy-DHNs (e.g., 4,6,8-trihydroxy-DHN) show nematocidal activity, whereas synthetic halogenated derivatives (e.g., 7-bromo-DHN) are explored for anticancer applications .

Structural and Spectroscopic Comparisons

- NMR Profiles: 6-(Methylamino)-DHN: Distinct methylamino proton signals at δ ~2.8 ppm (singlet, NHCH₃) and aromatic protons at δ ~6.5–7.5 ppm . 6-Methoxy-DHN: Methoxy protons at δ ~3.8 ppm (singlet) and downfield-shifted aromatic protons due to electron-donating effects .

- Crystallography: The trifluoromethyl-benzylidene derivative (7-F, 2-CF₃) adopts a planar conformation, facilitating π-π stacking in protein binding . Ethylpiperazinyl-DHN derivatives exhibit non-coplanar structures, optimizing steric interactions with adenosine receptors .

Biological Activity

Overview

6-(Methylamino)-3,4-dihydronaphthalen-1(2H)-one is a naphthalene derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound is synthesized through various methods, typically involving the reaction of naphthalene derivatives with methylamine. Its unique structure allows it to interact with biological targets, leading to significant pharmacological effects.

The synthesis of this compound often involves controlled reaction conditions to ensure high yield and purity. Common methods include:

- Reduction of naphthalene precursors followed by methylation .

- Use of catalysts and optimized conditions for large-scale industrial production.

Chemical Reactions

The compound can undergo several types of reactions:

- Oxidation : Converts it into naphthoquinone derivatives.

- Reduction : Can further hydrogenate the compound.

- Substitution : The methylamino group can be replaced by other functional groups.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, altering their activity. This binding can inhibit certain pathways involved in disease processes, suggesting potential therapeutic applications in various conditions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of similar structures demonstrate significant inhibitory effects against various bacterial strains, including E. coli and Staphylococcus aureus .

Anticancer Activity

Preliminary studies highlight the compound's potential as an anticancer agent. For example:

- A series of dihydronaphthalene derivatives showed significant cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and U373 (glioblastoma) .

- The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene core can enhance cytotoxicity against specific cancer cells .

Case Studies

-

Cytotoxicity Against Cancer Cells

- A study evaluated the cytotoxic effects of various naphthalene derivatives, including this compound, against MCF-7 cells. Results indicated that these compounds exhibited higher potency compared to standard chemotherapeutics like Doxorubicin.

-

Antimicrobial Efficacy

- In vitro assays demonstrated that this compound derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains.

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 6-(methylamino)-3,4-dihydronaphthalen-1(2H)-one, and how do reaction conditions influence yield?

- Answer: The compound is typically synthesized via Claisen-Schmidt condensation, where 3,4-dihydronaphthalen-1(2H)-one (DHN) reacts with an aldehyde in an alkaline medium (e.g., methanol/NaOH). Key factors include temperature control (60–80°C), stoichiometric ratios, and purification via column chromatography. For example, fluorinated or brominated derivatives require careful handling of reactive intermediates to avoid side reactions .

Q. How is X-ray crystallography employed to confirm the stereochemistry of α,β-unsaturated ketones in DHN derivatives?

- Answer: Single-crystal X-ray diffraction (using SHELXL or SHELXTL software) resolves bond lengths (e.g., C=C at ~1.35 Å) and torsion angles (e.g., non-planar dihedral angles of ~69.5° between aromatic rings). Hydrogen atoms are placed in idealized positions (C–H = 0.93–0.97 Å) with isotropic displacement parameters refined as riding models .

Q. What spectroscopic techniques are critical for characterizing 6-(methylamino)-DHN derivatives?

- Answer:

- 1H/13C NMR : Identifies methylamino protons (δ ~2.5–3.0 ppm) and carbonyl carbons (δ ~200 ppm).

- HRMS : Confirms molecular ion peaks (e.g., C12H15NO at m/z 189.2536).

- IR : Detects carbonyl stretching (~1700 cm<sup>-1</sup>) and N–H bending (~1600 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of 6-(methylamino)-DHN derivatives with Bcl-2 or NF-κB proteins?

- Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) assess interactions with hydrophobic pockets. For instance, bromine or methoxy substituents enhance van der Waals contacts, while the dihydronaphthalenone core aligns with π-π stacking in protein active sites. Validation via in vitro assays (IC50 values) is essential .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for DHN-based anticancer agents?

- Answer: Discrepancies arise from metabolic stability (e.g., cytochrome P450 oxidation) or poor solubility. Solutions include:

- Structural modification : Adding halogen atoms (Br, Cl) to improve cell permeability .

- Formulation : Using liposomal encapsulation or PEGylation to enhance bioavailability .

Q. How is stereochemical control achieved during the synthesis of E/Z isomers in α,β-unsaturated DHN derivatives?

- Answer: The Claisen-Schmidt reaction favors E-isomers due to conjugation stabilization. Reaction monitoring via HPLC (C18 column, acetonitrile/water gradient) identifies isomer ratios. For Z-isomers, steric hindrance (e.g., bulky substituents) or low-temperature conditions (~0°C) are employed .

Methodological Challenges and Solutions

Q. What experimental pitfalls occur in crystallizing 6-(methylamino)-DHN derivatives, and how are they mitigated?

- Challenges : Poor crystal growth due to flexible cyclohexanone rings or solvent inclusion.

- Solutions : Slow evaporation (hexane/ethyl acetate) or vapor diffusion (diethyl ether/methanol) improves crystal quality. Weak hydrogen bonds (C–H···O) stabilize packing .

Q. How do researchers validate the stability of 6-(methylamino)-DHN derivatives under physiological conditions?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.